molecular formula C14H9BrCl2O2 B1439936 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride CAS No. 1160260-64-9

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride

Cat. No.: B1439936
CAS No.: 1160260-64-9
M. Wt: 360 g/mol
InChI Key: CHRMJXIZAHMNLM-UHFFFAOYSA-N
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Scientific Research Applications

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for “2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride” is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins in some capacity .

Safety and Hazards

Safety data sheets indicate that this compound may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride typically involves the reaction of 3-bromobenzyl alcohol with 5-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.

    2-[(3-Bromobenzyl)oxy]-5-chlorobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acyl chloride.

Uniqueness

2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is unique due to its acyl chloride group, which makes it highly reactive and suitable for a wide range of chemical transformations. This reactivity distinguishes it from its similar compounds, which have different functional groups and, consequently, different reactivity profiles .

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-5-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRMJXIZAHMNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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